ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate
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Overview
Description
Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound’s unique structure, featuring a benzofbenzofuran core, makes it of particular interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate typically involves multi-step organic reactions. The starting materials may include substituted benzofbenzofuran derivatives, which undergo formylation, methylation, and carbamate formation. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography are essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in alcohol derivatives.
Scientific Research Applications
Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate include other carbamate derivatives with benzofbenzofuran cores. Examples include:
- Ethyl N-(1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a-octahydro-1H-benzofbenzofuran-6-yl)carbamate
- Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-7-yl)carbamate
Uniqueness
The uniqueness of ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl)carbamate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f] benzofuran-6-yl)carbamate is a complex organic compound with significant potential for biological activity due to its unique structural features. This article explores its biological properties based on available research findings.
Structural Characteristics
The compound features a carbamate functional group and a fused polycyclic framework , which includes a decahydro-benzofuran moiety . The presence of multiple functional groups such as formyl and ketone enhances its reactivity and potential interactions with biological systems. The molecular formula is C17H25NO5 .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Compounds with similar structures have demonstrated notable anticancer properties. For instance, derivatives containing benzodioxole moieties have been shown to inhibit cancer cell proliferation and induce apoptosis in various cell lines . Ethyl N-(9-formyl...) may exhibit similar effects due to its structural analogies.
- Antioxidant Properties : The antioxidant capacity of compounds in this class has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that the presence of specific functional groups can enhance the ability to scavenge free radicals .
- Antimicrobial Effects : The compound's potential antimicrobial activity is supported by studies indicating that structurally related compounds possess varying degrees of efficacy against bacterial and fungal pathogens . This suggests that ethyl N-(9-formyl...) could also exhibit antimicrobial properties.
Comparative Analysis
To better understand the biological activity of ethyl N-(9-formyl...), it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
Ethyl Carbamate | R-O-C(=O)N-R' | Simple carbamate | Mild antimicrobial properties |
Benzofuran Derivative | C8H5O | Fused ring system | Anticancer activity |
1-Methylcarbamate | C4H9NO2 | Methylated carbamate | Insecticidal properties |
This table highlights the unique aspects of ethyl N-(9-formyl...) while situating it within a broader context of related compounds. Its complex structure and potential biological activity make it a candidate for further investigation in medicinal chemistry.
Anticancer Studies
Research has shown that derivatives with similar structural motifs can significantly reduce the secretion of tumor markers in cancer cell lines. For example, one study found that specific benzodioxole derivatives reduced alpha-fetoprotein levels in Hep3B cells significantly compared to untreated controls . Such findings imply that ethyl N-(9-formyl...) may also have the potential to affect tumor marker levels.
Antioxidant Evaluation
In vitro studies assessing antioxidant activity through DPPH assays have indicated that certain carbamate derivatives possess significant radical scavenging abilities. The results suggest that modifications in the molecular structure can lead to enhanced antioxidant properties .
Antimicrobial Testing
Limited studies have been conducted on the antimicrobial effects of structurally similar compounds; however, some benzoxazepine derivatives have shown promising results against specific bacterial strains . This indicates a potential area for further exploration regarding ethyl N-(9-formyl...) and its derivatives.
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate |
InChI |
InChI=1S/C17H25NO5/c1-3-22-17(21)18-11-4-5-12-10(6-11)7-13-15(14(12)8-19)9(2)23-16(13)20/h8-15H,3-7H2,1-2H3,(H,18,21) |
InChI Key |
UNAFPIMETYLLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=O)C(OC3=O)C |
Origin of Product |
United States |
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